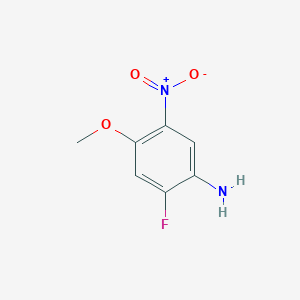

2-fluoro-4-methoxy-5-nitroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-methoxy-5-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O3/c1-13-7-2-4(8)5(9)3-6(7)10(11)12/h2-3H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNGXAMOUXIMNCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)F)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Fluoro-4-methoxy-5-nitroaniline

This guide provides a comprehensive overview of a robust and scalable synthesis pathway for 2-fluoro-4-methoxy-5-nitroaniline, a key intermediate in the pharmaceutical industry, notably in the synthesis of Osimertinib.[1] The presented methodology emphasizes chemical logic, safety, and reproducibility, drawing from established protocols and expert insights to ensure its practical application in research and development settings.

Strategic Overview: Navigating the Synthesis

The synthesis of this compound is most effectively achieved through a multi-step pathway commencing with the precursor 4-fluoro-2-methoxyaniline.[2][3][4] Direct nitration of 4-fluoro-2-methoxyaniline is often problematic, leading to low yields and the formation of undesirable regioisomers due to the strong activating and ortho-, para-directing nature of the amino group, which can also be susceptible to oxidation under harsh nitrating conditions.[5]

To circumvent these challenges, a more strategic approach involving the protection of the amine functionality is employed. This involves a three-step sequence:

-

Acetylation (Amine Protection): The amino group of 4-fluoro-2-methoxyaniline is protected as an acetamide. This transformation moderates the activating effect of the amino group and directs the subsequent nitration to the desired position.

-

Nitration: The protected intermediate, N-(4-fluoro-2-methoxyphenyl)acetamide, undergoes regioselective nitration to introduce a nitro group at the 5-position.

-

Deprotection (Hydrolysis): The acetyl protecting group is removed under acidic conditions to yield the final product, this compound.

This protection-nitration-deprotection strategy is a classic and effective method in organic synthesis to achieve high regioselectivity and yield in the nitration of activated aromatic amines.[2][6]

Synthesis Pathway Visualization

The overall synthetic workflow is depicted in the following diagram:

Caption: Overall synthesis workflow for this compound.

Detailed Experimental Protocols

Preparation of the Starting Material: 4-Fluoro-2-methoxyaniline

The immediate precursor, 4-fluoro-2-methoxyaniline, is a crucial starting material.[7][8] While commercially available, it can also be synthesized from 4-fluoro-2-nitroanisole via reduction.

Protocol for the Reduction of 4-fluoro-2-nitroanisole:

-

In an appropriate hydrogenation vessel, dissolve 4-fluoro-2-nitroanisole in a suitable solvent such as methanol.[3][9]

-

Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

-

Pressurize the vessel with hydrogen gas (typically 3-4 atm).

-

The reaction is then stirred at a controlled temperature (e.g., 35°C) until thin-layer chromatography (TLC) indicates complete consumption of the starting material.[3]

-

Upon completion, the catalyst is carefully filtered off, and the solvent is removed under reduced pressure to yield crude 4-fluoro-2-methoxyaniline, which can be used in the next step, sometimes without further purification.[3][9]

Step 1: Acetylation of 4-Fluoro-2-methoxyaniline

Protocol for the preparation of N-(4-fluoro-2-methoxyphenyl)acetamide:

-

To a round-bottom flask, add 4-fluoro-2-methoxyaniline and acetic acid.[2]

-

Stir the mixture at room temperature (25-30°C) for 10-15 minutes to ensure homogeneity.[7]

-

Slowly add acetic anhydride to the reaction mass over 1-2 hours, maintaining the temperature between 25-35°C.[7]

-

Heat the reaction mixture to 90°C and maintain this temperature for 3-5 hours.[7]

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture and pour it into cold water to precipitate the product.[7]

-

The solid product is collected by filtration, washed with water, and dried. For higher purity, the product can be extracted with a suitable organic solvent like ethyl acetate.[2][7]

Step 2: Nitration of N-(4-fluoro-2-methoxyphenyl)acetamide

Protocol for the preparation of N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide:

-

In a clean, dry round-bottom flask, add N-(4-fluoro-2-methoxyphenyl)acetamide.

-

Cool the flask in an ice-salt bath to a temperature below 10°C.

-

Slowly add concentrated sulfuric acid while maintaining the low temperature, ensuring the solid dissolves completely.[3]

-

In a separate vessel, prepare the nitrating mixture by carefully adding a nitrating agent such as potassium nitrate or nitric acid to concentrated sulfuric acid.[2][3]

-

Add the nitrating mixture dropwise to the solution of the acetamide, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, continue stirring the reaction mixture at a low temperature for a specified duration, followed by stirring at room temperature.[3]

-

Pour the reaction mixture into ice water to precipitate the nitrated product.[3]

-

Filter the solid, wash it thoroughly with water until the washings are neutral, and then dry the product.[2]

Step 3: Deprotection to Yield this compound

Protocol for the preparation of this compound:

-

In a round-bottom flask, suspend N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide in methanol.[2]

-

Add hydrochloric acid to the suspension at room temperature (25-35°C).[2]

-

Heat the reaction mixture to reflux and maintain it for 3-5 hours.[2][10]

-

After the reaction is complete (monitored by TLC), distill off the solvent under vacuum.[2]

-

Cool the residue and add water. Adjust the pH to 8.0-9.0 with a base such as sodium hydroxide solution to precipitate the free amine.[2][3]

-

Extract the product with an organic solvent like ethyl acetate.[2]

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.[10]

-

The product can be further purified by recrystallization from a suitable solvent system.

Data Summary

| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Acetylation | 4-Fluoro-2-methoxyaniline | Acetic anhydride, Acetic acid | Acetic acid | 90 | 3-5 | ~87 |

| Nitration | N-(4-fluoro-2-methoxyphenyl)acetamide | Nitric acid/Sulfuric acid | Sulfuric acid | <10 | 2-4 | ~78 |

| Deprotection | N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide | Hydrochloric acid | Methanol | Reflux | 3-5 | ~83 |

Note: Yields are approximate and can vary based on reaction scale and purification methods.

Conclusion

The described three-step synthesis pathway, involving amine protection, nitration, and deprotection, provides a reliable and scalable method for the preparation of this compound. This guide offers a robust framework for researchers and drug development professionals, ensuring a high degree of control over the reaction and leading to good overall yields of this valuable pharmaceutical intermediate. Adherence to the detailed protocols and safety precautions is paramount for successful and safe synthesis.

References

- 1. nbinno.com [nbinno.com]

- 2. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 4-fluoro-2-Methoxy-5-nitroaniline synthesis - chemicalbook [chemicalbook.com]

- 5. US3586719A - Process for preparing 4-fluoro-3-nitroaniline - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline_Chemicalbook [chemicalbook.com]

physicochemical properties of 2-fluoro-4-methoxy-5-nitroaniline

An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-4-methoxy-5-nitroaniline

Introduction: A Key Building Block in Modern Oncology

This compound, a substituted aniline derivative, has emerged as a molecule of significant interest within the pharmaceutical landscape. While a seemingly unassuming organic compound, its true importance lies in its role as a critical intermediate in the synthesis of advanced, targeted cancer therapeutics.[1][2][3] Its unique arrangement of functional groups—a fluorine atom, a methoxy group, an amino group, and a nitro group on a benzene ring—provides the precise chemical reactivity and structural framework necessary for constructing complex active pharmaceutical ingredients (APIs).[1]

This guide offers an in-depth exploration of the core . Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple data sheet. It provides a causal understanding of why these properties are critical, how they are determined, and their direct implications for the compound's handling, synthesis, and application in drug development, particularly in the creation of potent enzyme inhibitors.[1][4]

Section 1: Core Molecular and Physical Characteristics

The foundational properties of a chemical compound dictate its behavior in both laboratory and industrial settings. For this compound, these characteristics are pivotal for its purification, reaction kinetics, and formulation.

Identity and Structure

The precise arrangement of atoms and functional groups is the primary determinant of a molecule's chemical personality.

-

IUPAC Name: 4-fluoro-2-methoxy-5-nitroaniline[5]

-

Synonyms: 2-Amino-5-fluoro-4-nitroanisole, 4-Fluoro-5-nitro-o-anisidine[6][7]

The structure, depicted below, features an electron-donating amino group and a methoxy group, positioned ortho and para to each other. Conversely, the nitro group and the fluorine atom are strong electron-withdrawing groups. This electronic push-pull dynamic is fundamental to its reactivity in multi-step syntheses.[4]

Figure 1: Chemical Structure of this compound.

Summary of Physicochemical Data

The following table summarizes the key quantitative properties of the compound, which are essential for laboratory handling, safety assessments, and process design.

| Property | Value | Source(s) |

| Molecular Weight | 186.14 g/mol | [4][5][6] |

| Appearance | Pale yellow to brown, crystal powder | [7] |

| Melting Point | 127-132 °C | [6][7][8] |

| Boiling Point (Predicted) | 354.8 ± 37.0 °C | [7] |

| Density (Predicted) | 1.412 ± 0.06 g/cm³ | [7][9] |

| Water Solubility | Sparingly soluble (0.52 g/L at 25°C, calculated) | [4][10] |

| Organic Solvent Solubility | Soluble in ethanol and acetone | [4] |

| pKa (Predicted) | 2.31 ± 0.10 | [7] |

Section 2: Experimental Protocols & Methodologies

The trustworthiness of physicochemical data hinges on robust and replicable experimental methods. This section details the protocols for synthesis and characterization, providing a self-validating framework for ensuring material quality.

Synthesis Protocol: Nitration of 4-Fluoro-2-methoxyaniline

The most common synthesis route involves the regioselective nitration of a precursor. The choice of a strong acid medium and controlled low temperature is critical to prevent over-nitration and side-product formation.

Objective: To synthesize this compound from 4-fluoro-2-methoxyaniline.

-

Vessel Preparation: Ensure a clean, dry, round-bottom flask equipped with a magnetic stirrer and a dropping funnel is set up in a fume hood.

-

Dissolution: Dissolve the starting material, 4-fluoro-2-methoxyaniline, in concentrated sulfuric acid. This step is performed under cooling (e.g., an ice-salt bath at -15°C to 0°C) to dissipate the heat of solution and prepare for the exothermic nitration step.[3][9] The acidic medium protonates the aniline, deactivating it slightly to control the reaction.

-

Nitration: Slowly add a nitrating agent (e.g., potassium nitrate dissolved in concentrated sulfuric acid or fuming nitric acid) dropwise to the cooled solution.[3][7][11] Maintaining a low temperature (0-5°C) is paramount to ensure the selective addition of a single nitro group at the desired position (ortho to the amino group and meta to the methoxy group).

-

Reaction Quenching: After stirring for 2-3 hours, the reaction is carefully quenched by pouring the mixture into ice water.[3][9] This precipitates the organic product, which is less soluble in the aqueous medium.

-

Neutralization & Isolation: The pH of the aqueous slurry is adjusted to 8.0-9.0 using a base like sodium hydroxide (NaOH) or sodium bicarbonate to deprotonate the anilinium ion and fully precipitate the product.[7][9] The resulting solid is isolated by suction filtration.

-

Purification: The crude solid is washed with water and petroleum ether to remove residual acids and non-polar impurities.[11][12] It is then dried under vacuum at 50-60°C to yield the final product.[11][12]

Figure 2: Workflow for the Synthesis of this compound.

Quality Control & Characterization Protocol

Confirming the identity and purity of the synthesized compound is a non-negotiable step in drug development.

Objective: To verify the structure and assess the purity of the synthesized this compound.

Methodology:

-

Melting Point Determination: A sharp melting point range close to the literature value (127-132°C) is a primary indicator of purity.[6] A broad melting range suggests the presence of impurities. This is performed using a standard melting point apparatus.

-

Spectroscopic Analysis:

-

¹H NMR Spectroscopy: The proton NMR spectrum is used to confirm the molecular structure. The number of signals, their chemical shifts, splitting patterns, and integration values should correspond to the expected protons on the aromatic ring, the methoxy group, and the amino group.[3][13]

-

Infrared (IR) Spectroscopy: IR analysis is used to identify key functional groups. Characteristic peaks for N-H stretching (amino group), C-O stretching (methoxy group), and N-O stretching (nitro group) should be present.

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. The molecular ion peak should correspond to the calculated molecular weight (186.14 g/mol ).[5]

-

-

Chromatographic Purity (GC/HPLC): Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) is used to quantify the purity, typically aiming for >98%.[1][8]

References

- 1. nbinno.com [nbinno.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Page loading... [guidechem.com]

- 4. 4-Fluoro-2-Methoxy-5-nitroaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 5. 4-Fluoro-2-methoxy-5-nitroaniline | C7H7FN2O3 | CID 57429072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 1075705-01-9 | 4655-3-12 | MDL MFCD23098941 | 4-Fluoro-2-methoxy-5-nitroaniline | SynQuest Laboratories [synquestlabs.com]

- 7. sfdchem.com [sfdchem.com]

- 8. 4-Fluoro-2-methoxy-5-nitroaniline | 1075705-01-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. chembk.com [chembk.com]

- 10. echemi.com [echemi.com]

- 11. Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline_Chemicalbook [chemicalbook.com]

- 12. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]

- 13. 4-fluoro-2-Methoxy-5-nitroaniline(1075705-01-9) 1H NMR spectrum [chemicalbook.com]

2-fluoro-4-methoxy-5-nitroaniline CAS 1569986-91-9

An In-depth Technical Guide to 2-fluoro-4-methoxy-5-nitroaniline (CAS 1569986-91-9)

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes available data for this compound. It is intended for informational purposes for a professional audience. Due to the limited publicly available research on this specific isomer, some information regarding synthesis, properties, and safety is based on established chemical principles and data from the closely related isomer, 4-fluoro-2-methoxy-5-nitroaniline (CAS 1075705-01-9). All laboratory work should be conducted with independent risk assessments and appropriate safety precautions.

Core Chemical Identity and Properties

This compound is a substituted aromatic amine. Its structure, featuring a fluorine atom, a methoxy group, and a nitro group, presents a unique electronic and steric profile, making it a compound of interest for synthetic diversification in medicinal and materials chemistry. The strategic placement of these functional groups offers multiple reaction sites for building more complex molecular architectures.

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [1][2] |

| CAS Number | 1569986-91-9 | [1][3][4] |

| Molecular Formula | C₇H₇FN₂O₃ | [1][2][3] |

| Molecular Weight | 186.14 g/mol | [1][3] |

| Canonical SMILES | COC1=C(C=C(C(=C1)F)N)--INVALID-LINK--[O-] |[1] |

Physicochemical Properties

Comprehensive experimental data for this specific isomer is not widely published. The following properties are estimated based on the compound's structure and data from analogous compounds. These should be considered provisional and confirmed experimentally.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value / Observation | Rationale / Notes |

|---|---|---|

| Appearance | Yellow to orange crystalline powder | Typical for nitroaniline compounds.[5] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, Ethyl Acetate. | The polar nitro and amine groups are offset by the aromatic ring. |

| Storage | 2-8°C, Refrigerator | Recommended by suppliers to ensure long-term stability.[2] |

| pKa (of -NH₃⁺) | ~1.5 - 2.5 | The basicity of the aniline nitrogen is significantly reduced by the strong electron-withdrawing effects of the ortho-fluorine and para-nitro groups. |

| LogP | ~1.8 - 2.2 | Indicates moderate lipophilicity, a common feature in drug-like molecules. |

Synthesis and Purification: A Proposed Pathway

While specific literature detailing the synthesis of this compound is scarce, a robust and logical pathway can be proposed based on established organic chemistry principles and patented procedures for related isomers.[6][7] The most logical approach involves the controlled nitration of a protected aniline precursor.

Retrosynthetic Analysis and Strategy

The target molecule can be disconnected at the C-NO₂ bond, pointing to an electrophilic aromatic substitution (nitration) reaction. The precursor would be a 3-fluoro-4-methoxyaniline derivative.

-

Causality of Precursor Choice: To achieve the desired 5-nitro substitution, the starting material must have the fluoro and methoxy groups in the correct orientation. 3-fluoro-4-methoxyaniline is the logical precursor.

-

Need for a Protecting Group: The aniline's amino group is a powerful activating group and is susceptible to oxidation under harsh nitrating conditions. To ensure regioselectivity and prevent degradation, the amine must be temporarily protected, typically as an acetamide. This moderates its activating effect and directs the incoming electrophile (NO₂⁺) to the desired position, which is ortho to the now-amide group and meta to the methoxy group.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

PART A: Protection via Acetylation

-

Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-fluoro-4-methoxyaniline (1.0 eq.) in acetic acid (5-10 vol.).

-

Reaction: Slowly add acetic anhydride (1.2 eq.) to the solution at room temperature.

-

Heating & Monitoring: Heat the reaction mixture to 90-100°C and monitor for completion using Thin Layer Chromatography (TLC).

-

Work-up: Once the starting material is consumed, cool the mixture and pour it into ice water. The protected product, N-(3-fluoro-4-methoxyphenyl)acetamide, will precipitate.

-

Isolation: Collect the solid by vacuum filtration, wash with water until the filtrate is neutral, and dry under vacuum.

PART B: Electrophilic Nitration

-

Setup: In a clean, dry flask, cool concentrated sulfuric acid (5 vol.) to 0°C in an ice-salt bath.

-

Addition: Add the N-(3-fluoro-4-methoxyphenyl)acetamide (1.0 eq.) from Part A portion-wise, ensuring the temperature remains below 5°C.

-

Nitration: Prepare a nitrating mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid (1 vol.). Add this mixture dropwise to the reaction flask, maintaining a temperature of 0-5°C.

-

Reaction & Monitoring: Stir the mixture at 0-5°C for 1-3 hours, monitoring by TLC.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The nitrated product will precipitate.

-

Isolation: Collect the solid by vacuum filtration, wash extensively with cold water, and dry.

PART C: Deprotection via Hydrolysis

-

Setup: Suspend the crude nitrated acetamide from Part B in methanol (5 vol.).

-

Reaction: Add concentrated hydrochloric acid (3-4 vol.) and heat the mixture to reflux (65-70°C) for 3-5 hours. Monitor the disappearance of the starting material by TLC.

-

Work-up: Cool the reaction mixture and slowly neutralize it with an aqueous solution of sodium hydroxide or sodium bicarbonate to a pH of 7-8. The final product will precipitate.

-

Isolation: Collect the solid this compound by vacuum filtration, wash with water, and dry.

Purification

The crude product can be purified by recrystallization from a suitable solvent like ethanol or an ethyl acetate/hexane mixture. For higher purity, column chromatography on silica gel is recommended.

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques is required.

Caption: A comprehensive analytical workflow for compound validation.

Table 3: Expected Analytical Signatures

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Expect distinct signals in the aromatic region for the two protons on the ring. One will be a singlet (or a narrow doublet due to F-coupling) and the other a doublet. Also, a singlet for the methoxy (-OCH₃) protons and a broad singlet for the amine (-NH₂) protons. |

| ¹³C NMR | Seven unique carbon signals are expected. The carbon attached to the fluorine will show a large one-bond C-F coupling constant. Chemical shifts will be characteristic of their electronic environment (e.g., carbons attached to O, N, F, and NO₂). |

| ¹⁹F NMR | A single resonance is expected, with its chemical shift indicative of the fluorine's position on the electron-deficient aromatic ring. |

| Mass Spec (MS) | The primary confirmation is the molecular ion peak (M⁺) or protonated molecular ion ([M+H]⁺) corresponding to the exact mass of C₇H₇FN₂O₃ (186.0441). |

| Infrared (IR) | Characteristic absorption bands for N-H stretching of the primary amine (~3300-3500 cm⁻¹), asymmetric and symmetric stretching of the nitro group (-NO₂) (~1500-1550 and 1330-1360 cm⁻¹), and C-F stretching (~1100-1250 cm⁻¹). |

Potential Applications in Research and Development

While this specific molecule is not extensively documented in application literature, its structural motifs are highly relevant in modern drug discovery.

-

Scaffold for Kinase Inhibitors: The aniline scaffold is a cornerstone of many kinase inhibitors used in oncology.[8] The closely related isomer, 4-fluoro-2-methoxy-5-nitroaniline, is a documented key intermediate for synthesizing Osimertinib, a third-generation EGFR inhibitor.[8] This highlights the potential of the 2-fluoro isomer as a building block for novel kinase inhibitors, where subtle positional changes can significantly alter binding affinity and selectivity.

-

Bioisosteric Replacement: In medicinal chemistry, replacing a hydrogen atom with fluorine is a common strategy to modulate metabolic stability, binding affinity, and lipophilicity.[9] This compound provides a scaffold where the fluorine's position can be explored as an alternative to other isomers in lead optimization campaigns.

-

Versatile Synthetic Intermediate: The nitro group can be readily reduced to an amine, providing a new site for chemical modification (e.g., amide bond formation, sulfonylation).[10] This dual-amine functionality (after reduction) makes it a valuable precursor for heterocyclic synthesis, such as benzimidazoles, which are another important pharmacophore.[11]

Safety and Handling

No specific Material Safety Data Sheet (MSDS) is available for CAS 1569986-91-9. The following guidance is based on the GHS classification for the isomer 4-fluoro-2-methoxy-5-nitroaniline and should be applied with caution.[12][13]

Table 4: Hazard Summary (Based on Isomer Data)

| Hazard Type | GHS Classification | Precautionary Statements |

|---|---|---|

| Acute Toxicity | H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. |

| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection. |

| Eye Irritation | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

| Mutagenicity | H341: Suspected of causing genetic defects | P201: Obtain special instructions before use. |

-

Handling: Use only in a well-ventilated chemical fume hood. Avoid formation and inhalation of dust. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Storage: Store in a tightly sealed container in a cool, dry place. The compound is typically stored under refrigeration.[2]

References

- 1. This compound 97.00% | CAS: 1569986-91-9 | AChemBlock [achemblock.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 1569986-91-9 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 4. 2-fluoro-4-methoxy-5-nitrophenylamine | 1569986-91-9 [chemicalbook.com]

- 5. achemtek.com [achemtek.com]

- 6. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]

- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 8. nbinno.com [nbinno.com]

- 9. cresset-group.com [cresset-group.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. 4-Fluoro-2-methoxy-5-nitroaniline | C7H7FN2O3 | CID 57429072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to 4-Fluoro-2-methoxy-5-nitroaniline: A Key Intermediate in Modern Oncology

For Researchers, Scientists, and Drug Development Professionals

Introduction: Clarifying the Structure and Significance

This technical guide delves into the molecular structure, properties, synthesis, and applications of the aromatic amine, 4-fluoro-2-methoxy-5-nitroaniline. It is crucial to note a common point of confusion regarding its nomenclature. While the query "2-fluoro-4-methoxy-5-nitroaniline" is sometimes used, the overwhelmingly documented and commercially available compound with the CAS Number 1075705-01-9 is 4-fluoro-2-methoxy-5-nitroaniline . This guide will focus on this specific, well-characterized isomer.

This compound has emerged as a critical building block in the synthesis of targeted cancer therapies. Its unique arrangement of functional groups—a fluorine atom, a methoxy group, and a nitro group on an aniline scaffold—provides the necessary reactivity and structural framework for constructing complex, biologically active molecules.[1] This guide aims to provide a comprehensive resource for researchers and drug development professionals working with this important intermediate.

Molecular Structure and Physicochemical Properties

4-Fluoro-2-methoxy-5-nitroaniline is a solid, light yellow to brown crystalline powder.[2] Its structure is characterized by a benzene ring substituted with four different functional groups, leading to its specific chemical reactivity. The electron-donating methoxy and amino groups, combined with the electron-withdrawing nitro and fluoro groups, create a nuanced electronic environment that influences its role in organic synthesis.[3]

The key physicochemical properties of 4-fluoro-2-methoxy-5-nitroaniline are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| IUPAC Name | 4-fluoro-2-methoxy-5-nitroaniline | [4] |

| Synonyms | 2-Amino-5-fluoro-4-nitroanisole, 4-Fluoro-5-nitro-o-anisidine | [5][6] |

| CAS Number | 1075705-01-9 | [4] |

| Molecular Formula | C₇H₇FN₂O₃ | [3][4] |

| Molecular Weight | 186.14 g/mol | [3][4] |

| Appearance | Light yellow to Brown powder/crystal | [2] |

| Melting Point | 128-132 °C | [2] |

| Boiling Point (Predicted) | 354.8 ± 37.0 °C | [2][7] |

| Density (Predicted) | 1.412 ± 0.06 g/cm³ | [2][7] |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol and acetone. | [3] |

| InChI Key | FYSIGSQCZXQTIH-UHFFFAOYSA-N | [4] |

| SMILES | COC1=CC(=C(C=C1N)--INVALID-LINK--[O-])F | [4] |

Synthesis of 4-Fluoro-2-methoxy-5-nitroaniline

The synthesis of 4-fluoro-2-methoxy-5-nitroaniline is a critical process for ensuring the purity and yield of subsequent pharmaceutical manufacturing steps.[1] A common and effective laboratory-scale synthesis involves the nitration of 4-fluoro-2-methoxyaniline.[2][8][9] The causality behind this experimental choice lies in the directing effects of the substituents on the aniline ring. The methoxy and amino groups are ortho-, para-directing, while the fluorine is also weakly ortho-, para-directing. The nitro group is introduced at the 5-position due to the steric hindrance and electronic environment created by the existing groups.

Experimental Protocol: Nitration of 4-fluoro-2-methoxyaniline

This protocol is a self-validating system where the final product's identity and purity can be confirmed through standard analytical techniques such as NMR, HPLC, and melting point analysis.

Materials:

-

4-fluoro-2-methoxyaniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃) or Potassium Nitrate (KNO₃)

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Saturated Brine Solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ice bath

Step-by-Step Methodology:

-

Dissolution: Dissolve 4-fluoro-2-methoxyaniline (1 equivalent) in dichloromethane in a round-bottom flask.[2][9]

-

Cooling: Cool the solution in an ice bath to approximately 0 °C.

-

Acidification: Slowly add concentrated sulfuric acid (approx. 5-6 equivalents) dropwise while maintaining the low temperature and stirring.[2][10]

-

Nitration: Add concentrated nitric acid (approx. 1.5 equivalents) dropwise to the reaction mixture.[2][10] Alternatively, a solution of potassium nitrate in concentrated sulfuric acid can be used.[7][8]

-

Reaction: Continue stirring the mixture under ice-cooling for 2-3 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[2][10]

-

Quenching: Carefully pour the reaction mixture into ice water.

-

Neutralization: Neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH reaches approximately 8.[2][10]

-

Extraction: Extract the aqueous layer with dichloromethane (3 times).

-

Washing: Combine the organic layers and wash with saturated brine solution.[2][10]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.[2][10]

-

Purification: The resulting solid can be further purified by recrystallization or column chromatography to obtain 4-fluoro-2-methoxy-5-nitroaniline as a yellow solid.[10]

Caption: Synthetic workflow for the nitration of 4-fluoro-2-methoxyaniline.

Core Applications in Drug Development

The primary and most significant application of 4-fluoro-2-methoxy-5-nitroaniline is as a key starting material or intermediate in the synthesis of advanced pharmaceuticals, particularly in oncology.[1][8][11] Its structural features are integral to the final molecular architecture of several potent enzyme inhibitors.

Role in the Synthesis of Osimertinib (AZD9291)

Osimertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used to treat specific types of non-small cell lung cancer.[1] 4-Fluoro-2-methoxy-5-nitroaniline serves as a foundational piece of the Osimertinib molecule.[1][12] The aniline derivative provides the core phenyl ring onto which other crucial fragments are attached through a series of coupling and cyclization reactions.[1] The purity of this intermediate is paramount to ensure high yields and minimize side reactions in the multi-step synthesis of this complex drug.[1]

Intermediate for Mereletinib Synthesis

This compound is also a crucial intermediate in the synthesis of Mereletinib, a potent inhibitor of the mutant BRAFV600E kinase, which is implicated in various cancers.[3][9] In the synthesis of Mereletinib, the nitro group on 4-fluoro-2-methoxy-5-nitroaniline is typically reduced to an amine, which then undergoes further reactions to build the final heterocyclic structure of the drug.[3]

Caption: Role as a key intermediate in the synthesis of targeted cancer drugs.

Safety, Handling, and Storage

As a laboratory chemical, 4-fluoro-2-methoxy-5-nitroaniline requires careful handling to mitigate potential hazards.

Hazard Identification:

-

Respiratory Irritation: May cause respiratory irritation.[4][5]

-

Mutagenicity: Suspected of causing genetic defects.[13]

Recommended Handling Procedures:

-

Work in a well-ventilated area, preferably in a chemical fume hood, to avoid breathing dust.[14]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13][14]

-

Avoid contact with skin, eyes, and clothing.[13]

-

Wash hands thoroughly after handling.[13]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[14]

-

For long-term stability, it is recommended to store under an inert atmosphere (e.g., nitrogen or argon) at 2–8 °C.[2]

Conclusion

4-Fluoro-2-methoxy-5-nitroaniline is more than just a chemical compound; it is a vital component in the development of life-saving medications. Its well-defined structure and reactivity make it an indispensable intermediate for the synthesis of targeted therapies like Osimertinib and Mereletinib. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for any researcher or drug development professional working to advance the field of medicinal chemistry and oncology.

References

- 1. nbinno.com [nbinno.com]

- 2. sfdchem.com [sfdchem.com]

- 3. 4-Fluoro-2-Methoxy-5-nitroaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 4. 4-Fluoro-2-methoxy-5-nitroaniline | C7H7FN2O3 | CID 57429072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. synquestlabs.com [synquestlabs.com]

- 6. CAS 1075705-01-9 | 4655-3-12 | MDL MFCD23098941 | 4-Fluoro-2-methoxy-5-nitroaniline | SynQuest Laboratories [synquestlabs.com]

- 7. chembk.com [chembk.com]

- 8. Page loading... [guidechem.com]

- 9. 4-fluoro-2-Methoxy-5-nitroaniline | 1075705-01-9 [chemicalbook.com]

- 10. Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline_Chemicalbook [chemicalbook.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. chemicalbook.com [chemicalbook.com]

2-fluoro-4-methoxy-5-nitroaniline safety and handling

An In-Depth Technical Guide to the Safe Handling of 2-Fluoro-4-methoxy-5-nitroaniline

Introduction

This compound (CAS No: 1075705-01-9) is an aromatic amine derivative with the molecular formula C₇H₇FN₂O₃.[1][2] Its structure, featuring a benzene ring substituted with fluoro, methoxy, nitro, and amino groups, makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical compounds.[1] For instance, it serves as a key building block in the synthesis of Mereletinib, a potent kinase inhibitor investigated for cancer therapy.[1] However, the same structural features that make it synthetically useful also necessitate a thorough understanding of its potential hazards. The presence of a nitro group and its classification as a suspected mutagen demand rigorous safety protocols.[1][3]

This guide provides a comprehensive overview of the safety and handling procedures for this compound, designed for researchers and professionals in laboratory and drug development settings. It synthesizes data from authoritative safety documents to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity.

Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of a chemical is the first step in safe handling. This compound is a solid, typically appearing as a crystalline powder with a color ranging from pale yellow to orange or red.[4] It is sparingly soluble in water but shows good solubility in common organic solvents such as ethanol and acetone.[1] This solubility profile is critical when choosing solvents for reactions or for cleaning up spills.

| Property | Value | Source(s) |

| CAS Number | 1075705-01-9 | [2][5] |

| Molecular Formula | C₇H₇FN₂O₃ | [1][2] |

| Molecular Weight | 186.14 g/mol | [1][2] |

| Appearance | Pale yellow to orange/red crystalline powder | [4] |

| Melting Point | ~130 °C | |

| Density | ~1.412 g/cm³ | [4][5] |

| Solubility | Sparingly soluble in water; soluble in organic solvents | |

| Storage Temperature | Recommended: Refrigerator or under inert gas (2–8 °C) | [6] |

Hazard Identification and Toxicology

The primary hazards associated with this compound stem from its irritant properties, acute toxicity if ingested, and, most significantly, its classification as a suspected germ cell mutagen.[3] This warrants a high degree of caution and strict adherence to exposure controls.

GHS Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards of chemical products.

| Hazard Class | Category | Hazard Statement | Source(s) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [2][5] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2][3] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | [2][3] |

| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects | [3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [2] |

The warning signal word for this compound is "Warning".[3]

Caption: GHS Hazard Identification Summary.

Toxicological Profile

-

Mutagenicity (H341): This is the most significant long-term health concern. The classification as a Category 2 mutagen means it is suspected of causing heritable genetic defects.[3] This is often based on evidence from animal studies or in-vitro tests. The causality lies in the chemical's potential ability to interact with and damage DNA. For this reason, exposure must be minimized, and personnel of reproductive age should be fully aware of the risks.

-

Irritation (H315, H319, H335): As an aromatic amine, the compound can act as a direct irritant to any tissue it contacts. Upon contact with skin or eyes, it can cause inflammation, redness, and pain.[3] Inhalation of the dust can irritate the mucous membranes of the respiratory tract, leading to coughing and discomfort.[2]

No data is available regarding carcinogenicity or reproductive toxicity, but the mutagenicity concern implies that it should be handled as a potential carcinogen.[4]

Exposure Control and Personal Protective Equipment (PPE)

Given the identified hazards, particularly the suspected mutagenicity, a multi-layered approach to exposure control is mandatory. This involves a combination of engineering controls, administrative controls, and appropriate PPE.

Engineering Controls

-

Ventilation: All work with this compound, especially when handling the solid powder, must be conducted in a well-ventilated area.[5][7] A certified chemical fume hood is the primary engineering control to prevent inhalation of dust. Local exhaust ventilation should be used at the source of dust generation (e.g., over a balance during weighing).[3]

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment. The following provides a baseline for handling this compound.

| Protection Type | Specification | Rationale and Best Practices | Source(s) |

| Eye/Face | Tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards. | Protects against splashes and airborne dust particles. Standard safety glasses are insufficient. | [5][7] |

| Skin/Hand | Chemical-impermeable gloves (e.g., nitrile). Disposable. | Prevents skin contact and irritation. Gloves should be inspected before use and changed frequently, especially if contaminated. | [5][7] |

| Body | Laboratory coat. For larger quantities, consider fire/flame-resistant and impervious clothing. | Protects skin and personal clothing from contamination. Lab coats should be kept buttoned and removed before leaving the laboratory area. | [1][7] |

| Respiratory | Not required if engineering controls (fume hood) are effective. If dust cannot be controlled, a full-face respirator with appropriate particulate filters (e.g., P95 or P100) is necessary. | This is a secondary line of defense. Reliance on respirators indicates a failure of engineering controls, which should be addressed. | [4][7] |

Standard Operating Procedures for Safe Handling

A self-validating protocol for handling this compound involves continuous risk assessment and adherence to established procedures. The following workflow outlines the critical steps for safely weighing and dispensing the solid chemical.

Experimental Protocol: Weighing and Dispensing

-

Preparation:

-

Confirm the chemical fume hood is operational (check airflow monitor).

-

Don all required PPE (goggles, lab coat, gloves).

-

Cover the work surface within the fume hood with absorbent, disposable bench paper.

-

Assemble all necessary equipment (spatulas, weigh boats, receiving flask, waste container) inside the hood to minimize movement in and out.

-

-

Handling:

-

Retrieve the stock container from its storage location (refrigerator). Allow it to warm to room temperature before opening to prevent moisture condensation.[8]

-

Open the container inside the fume hood.

-

Use a clean spatula to carefully transfer the desired amount of powder to a weigh boat on a tared balance. Avoid any actions that could generate dust, such as dropping or rapid scooping.

-

Once the desired mass is obtained, securely close the primary stock container.

-

-

Transfer and Cleanup:

-

Carefully transfer the weighed powder into the reaction vessel.

-

Dispose of the used weigh boat and any contaminated consumables (e.g., wipes) into a designated, sealed hazardous waste container located within the hood.

-

Wipe down the spatula with a solvent-dampened cloth (e.g., ethanol) and dispose of the cloth in the hazardous waste container.

-

Wipe down the work surface and the exterior of the stock container before returning it to storage.

-

-

Post-Handling:

Caption: A 4-phase workflow for safe handling.

Emergency Procedures

Preparedness is key to mitigating the impact of an accidental exposure or spill.

First Aid Measures

Immediate and correct first aid can significantly reduce harm. In all cases of exposure, seek medical attention and provide the Safety Data Sheet to the responding physician.[3][4]

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[5][9]

-

Skin Contact: Take off all contaminated clothing immediately.[3] Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs or persists, get medical attention.[4][5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] If present, remove contact lenses after the first 5 minutes, then continue rinsing. If eye irritation persists, seek medical advice.[3]

-

Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[5]

Spill Response

For a small spill of solid material:

-

Evacuate and Secure: Alert others in the immediate area. Restrict access to the spill zone.

-

Assess and Protect: Ensure proper PPE is worn (including respiratory protection if necessary).

-

Contain and Clean: Do not use dry sweeping, as this will create dust. Gently cover the spill with an inert absorbent material (e.g., vermiculite or sand).

-

Collect: Carefully scoop the mixture into a suitable, labeled container for hazardous waste disposal.[4]

-

Decontaminate: Clean the spill area with a damp cloth or paper towel, then with soap and water. Dispose of all cleaning materials as hazardous waste.

-

Ventilate: Allow the area to ventilate before resuming work.

Caption: Decision logic for spill response.

Storage and Disposal

Proper storage and disposal are crucial for maintaining safety and environmental compliance.

Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][7]

-

Several sources recommend storing under inert gas (e.g., Argon) or refrigerated at 2-8°C to maintain long-term stability and purity.[3][6]

-

Keep away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides to prevent hazardous reactions.[4][8]

-

Store in a locked cabinet or area with restricted access due to the health hazards.[5]

Disposal

-

All waste material, including contaminated consumables and empty containers, must be treated as hazardous waste.

-

Disposal should be carried out by a licensed professional waste disposal company.[3][4]

-

Do not allow the product to enter drains or the environment.[4][5]

-

Contaminated packaging should be disposed of in the same manner as the unused product.[3][4]

References

- 1. 4-Fluoro-2-Methoxy-5-nitroaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 2. 4-Fluoro-2-methoxy-5-nitroaniline | C7H7FN2O3 | CID 57429072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. capotchem.com [capotchem.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. sfdchem.com [sfdchem.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

2-fluoro-4-methoxy-5-nitroaniline chemical stability

An In-depth Technical Guide to the Chemical Stability of 2-Fluoro-4-methoxy-5-nitroaniline

Abstract

This compound is a key intermediate in the synthesis of various high-value organic molecules, particularly in the pharmaceutical and materials science sectors. Its utility is intrinsically linked to its chemical integrity during storage, handling, and reaction. This guide provides a comprehensive analysis of the chemical stability of this compound based on its constituent functional groups. We will explore its predicted behavior under thermal, photolytic, pH-driven, and redox stress conditions. Furthermore, this document outlines a robust experimental protocol for systematic stability assessment and provides evidence-based recommendations for optimal storage and handling. This guide is intended for researchers, chemists, and quality control professionals who work with this versatile chemical building block.

Introduction to this compound

This compound is a substituted aromatic amine featuring a unique combination of functional groups: a primary amine (-NH₂), a nitro group (-NO₂), a fluoro group (-F), and a methoxy group (-OCH₃). This specific arrangement makes it a valuable precursor for synthesizing complex molecules, including kinase inhibitors and other pharmacologically active agents. The electron-withdrawing nature of the nitro and fluoro groups, combined with the electron-donating properties of the amine and methoxy groups, creates a nuanced electronic profile that dictates its reactivity and stability. Understanding its stability is not merely an academic exercise; it is critical for ensuring reaction reproducibility, minimizing impurity formation, and guaranteeing the safety and efficacy of downstream products.

Core Physicochemical Properties

A baseline understanding of the compound's physical properties is essential before delving into its chemical stability. These properties, summarized in Table 1, are typically reported by commercial suppliers and in chemical databases.

| Property | Value |

| Chemical Formula | C₇H₇FN₂O₃ |

| Molecular Weight | 186.14 g/mol |

| Appearance | Yellow to orange or brown powder/crystals |

| Melting Point | 154-158 °C |

| Boiling Point | Predicted to be approximately 358.7 °C at 760 mmHg |

| CAS Number | 1075705-01-9 |

Predictive Stability Analysis

A detailed stability profile for this compound is not extensively published in peer-reviewed literature. Therefore, a predictive analysis based on the known chemistry of its functional groups is necessary.

Thermal Stability

The presence of the nitro group (-NO₂) is the primary determinant of thermal sensitivity. Aromatic nitro compounds can be energetic and may decompose exothermically at elevated temperatures. While the melting point of 154-158 °C suggests reasonable stability at ambient temperatures, prolonged exposure to temperatures approaching or exceeding this range should be avoided. Decomposition may involve the release of nitrogen oxides (NOx), which are hazardous. It is crucial to consult the Safety Data Sheet (SDS) for specific thermal hazard information.

Photostability

Nitroaromatic compounds are often susceptible to photodecomposition. The nitro group can absorb UV light, leading to the formation of excited states that can trigger degradation pathways. This can manifest as a darkening of the material over time upon exposure to light. Therefore, it is best practice to store the compound in amber vials or in a dark environment to prevent light-induced degradation.

pH and Hydrolytic Stability

-

Acidic Conditions: The primary amine group (-NH₂) is basic and will be protonated in acidic media to form an anilinium salt (-NH₃⁺). This protonation deactivates the aromatic ring, making it less susceptible to electrophilic attack but does not typically lead to degradation of the core structure under mild acidic conditions.

-

Basic Conditions: The compound is expected to be relatively stable in mild basic conditions. However, strongly basic conditions, especially when heated, could potentially lead to nucleophilic aromatic substitution of the fluoro group, although this is generally difficult on an electron-rich ring unless activated by a strongly withdrawing group in the ortho or para position.

-

Hydrolysis: The ether (methoxy) and amide-like (aniline) functionalities are generally stable to hydrolysis under neutral pH conditions.

Oxidative and Reductive Stability

This compound possesses functional groups at opposite ends of the redox spectrum, making it highly susceptible to redox reactions.

-

Oxidative Stress: The primary aromatic amine group is prone to oxidation. Exposure to common oxidizing agents (e.g., hydrogen peroxide, permanganates, or even atmospheric oxygen over long periods) can lead to the formation of complex colored impurities, including azo compounds or polymeric materials. This is a common degradation pathway for anilines.

-

Reductive Stress: The nitro group is readily reduced. This is, in fact, a common and useful synthetic transformation. Strong reducing agents like SnCl₂/HCl, H₂/Pd-C, or sodium dithionite will cleanly reduce the nitro group to a primary amine, forming 5-amino-2-fluoro-4-methoxyaniline. This highlights the compound's incompatibility with reductive environments if its integrity is to be maintained.

Predicted Degradation Pathways

Based on the analysis above, the most significant and predictable degradation pathway involves the reduction of the nitro group. This is a well-established transformation in organic chemistry.

Caption: Predicted major degradation pathway via reduction.

Recommended Protocol for Stability Assessment

To empirically determine the stability of this compound, a forced degradation (stress testing) study is the industry-standard approach. This involves subjecting the compound to a range of harsh conditions to accelerate decomposition and identify potential degradants.

Caption: Workflow for a forced degradation stability study.

Objective

To identify the degradation products and degradation pathways for this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials and Reagents

-

This compound (reference standard)

-

HPLC-grade acetonitrile (ACN) and water

-

Formic acid (or other suitable modifier)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with a UV/Vis or DAD detector and a mass spectrometer (MS)

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

-

pH meter, calibrated oven, photostability chamber

Stress Testing Protocol

-

Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water.

-

Acid Degradation: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60 °C for 24 hours.

-

Base Degradation: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60 °C for 24 hours.

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

-

Thermal Degradation: Store the solid powder in an oven at 80 °C for 7 days. Dissolve a portion in the stock solution solvent before analysis.

-

Photolytic Degradation: Expose the solid powder and the stock solution to light conditions as specified in the ICH Q1B guideline (e.g., 1.2 million lux hours and 200 watt hours/m²).

-

Control Samples: Keep a stock solution sample and a solid sample at room temperature, protected from light, for the same duration.

-

Sample Preparation for Analysis: Before injection, neutralize the acid and base samples and dilute all samples to a final concentration of ~0.1 mg/mL.

Analytical Method (Example)

A stability-indicating method must be able to separate the parent compound from all process impurities and degradation products.

-

Instrument: HPLC with UV detection at 254 nm and 350 nm (nitroaromatics often have strong absorbance at longer wavelengths).

-

Column: C18, 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Analysis: Monitor for new peaks (degradants) and a decrease in the main peak area (parent compound). Use an MS detector to obtain mass information on any new peaks to aid in their identification.

Safe Handling and Storage Recommendations

Based on the predictive analysis, the following handling and storage procedures are recommended to maintain the long-term integrity of this compound:

-

Storage Temperature: Store in a cool, dry place, ideally refrigerated (2-8 °C) for long-term storage. Avoid high temperatures.

-

Light Protection: Always store in amber, tightly sealed containers to protect from light.

-

Inert Atmosphere: For sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation of the aniline group.

-

Avoid Contamination: Keep away from strong oxidizing and reducing agents, as well as strong acids and bases.

Conclusion

While this compound is a stable solid under standard ambient conditions, its chemical stability is conditional. The presence of both an oxidizable aniline group and a reducible nitro group makes it particularly vulnerable to redox-active environments. Its sensitivity to light and potential for thermal decomposition at elevated temperatures are also key considerations. By understanding these intrinsic liabilities and implementing the recommended handling, storage, and analytical verification protocols outlined in this guide, researchers can ensure the quality and reliability of this important chemical intermediate in their work.

starting materials for 2-fluoro-4-methoxy-5-nitroaniline synthesis

An In-Depth Technical Guide to the Synthesis of 2-Fluoro-4-methoxy-5-nitroaniline: Starting Materials and Synthetic Routes

Introduction

This compound is a crucial intermediate in the synthesis of various high-value organic compounds, most notably in the pharmaceutical industry. It serves as a key building block for several active pharmaceutical ingredients (APIs), including the epidermal growth factor receptor (EGFR) inhibitor Osimertinib, a targeted therapy for non-small cell lung cancer.[1][2] The precise arrangement of its functional groups—a fluorine atom, a methoxy group, and a nitro group on an aniline core—provides the necessary reactivity and structural framework for constructing more complex molecules.[2]

This technical guide provides a comprehensive overview of the primary synthetic strategies for preparing this compound, with a focus on the selection of starting materials and the rationale behind the chosen reaction pathways. The content is intended for researchers, chemists, and professionals in drug development and process chemistry who require a deep understanding of the available synthetic options.

Core Synthetic Strategies: An Overview

The synthesis of this compound predominantly proceeds through two well-established routes, distinguished by their choice of starting material and the core chemical transformation employed.

-

Route A: Electrophilic Aromatic Substitution , starting from 4-fluoro-2-methoxyaniline . This approach involves the direct nitration of the aniline derivative.

-

Route B: Nucleophilic Aromatic Substitution , starting from 2,4-difluoro-5-nitroaniline . This pathway relies on the selective displacement of a fluorine atom by a methoxy group.

The choice between these routes is often dictated by factors such as the availability and cost of the starting materials, desired purity of the final product, scalability, and safety considerations.

Caption: High-level overview of the two primary synthetic routes.

Route A: Synthesis from 4-Fluoro-2-methoxyaniline

This route is a classical example of electrophilic aromatic substitution, where the electron-rich aniline ring is nitrated. The existing substituents (amino, fluoro, and methoxy groups) are ortho-, para-directing. The incoming nitro group is directed to the position that is sterically accessible and electronically favored.

Method 1: Direct Nitration

The most straightforward approach is the direct nitration of 4-fluoro-2-methoxyaniline using a nitrating agent, typically a mixture of a nitrate salt and a strong acid, or a mixture of nitric acid and sulfuric acid.

Causality Behind Experimental Choices:

-

Nitrating Agent: A mixture of potassium nitrate (KNO₃) and concentrated sulfuric acid (H₂SO₄) is commonly used.[3] Sulfuric acid protonates the nitrate ion to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. Alternatively, a mixture of concentrated nitric acid and sulfuric acid can be employed.[4][5]

-

Low Temperature: The reaction is conducted at low temperatures (e.g., -15°C to 0°C) to control the exothermic reaction and to minimize the formation of side products from oxidation of the aniline ring, which is highly susceptible to oxidation by nitric acid.[3]

Experimental Protocol: Direct Nitration

-

Dissolution: Dissolve 4-fluoro-2-methoxyaniline (1 equivalent) in concentrated sulfuric acid at a low temperature (e.g., -15°C).[3]

-

Nitration: Slowly add a solution of potassium nitrate (1 equivalent) dissolved in concentrated sulfuric acid, maintaining the low temperature.[3]

-

Reaction: Stir the mixture for several hours at the same temperature.[3]

-

Work-up: Pour the reaction mixture into ice water and basify with a solution of sodium hydroxide (NaOH) to a pH of 8.0-9.0 to precipitate the product.[3]

-

Isolation: Filter the resulting solid, wash with water, and dry to obtain this compound.[3]

Data Summary: Direct Nitration

| Starting Material | Nitrating Agent | Temperature | Yield | Reference |

| 4-fluoro-2-methoxyaniline | KNO₃ / H₂SO₄ | -15°C | 83.7% | [3] |

| 4-fluoro-2-methoxyaniline | Conc. HNO₃ / H₂SO₄ | Ice-cooling | 93% | [4] |

Method 2: Protection-Nitration-Deprotection Strategy

To circumvent issues related to the oxidation of the highly activated aniline ring and to potentially improve regioselectivity, a protection strategy is often employed. The amino group is temporarily converted into a less activating and more sterically hindering group, such as an acetamide.

Rationale for Protection:

-

Preventing Oxidation: The acetyl group reduces the electron-donating ability of the amino group, making the ring less susceptible to oxidation by the nitrating agent.

-

Directing the Nitration: The bulky acetamido group can help direct the incoming electrophile to the desired position.

Caption: Workflow for the protection-nitration-deprotection route.

Experimental Protocol: Protection-Nitration-Deprotection

-

Step 1: Acetylation (Protection) [1]

-

Add acetic anhydride to a solution of 4-fluoro-2-methoxyaniline in acetic acid.

-

Heat the reaction mixture (e.g., to 90°C) for several hours.

-

Decompose the excess anhydride with water and extract the product, N-(4-fluoro-2-methoxyphenyl)acetamide.

-

-

Step 2: Nitration [1]

-

Dissolve the protected aniline in concentrated sulfuric acid and cool to 0°C.

-

Add fuming nitric acid dropwise while maintaining the temperature between 0-5°C.

-

Stir for 1-2 hours at 0°C.

-

Quench the reaction by slowly pouring the mixture into chilled water to precipitate the nitrated product, N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide.

-

-

Step 3: Deprotection (Hydrolysis) [1][4]

-

Heat a suspension of the nitrated acetamide in methanol with hydrochloric acid.

-

Reflux the mixture for 3-5 hours.

-

Distill off the solvent, adjust the pH to 9.0 with NaOH solution, and extract the final product.

-

Data Summary: Protection-Nitration-Deprotection Route [1]

| Step | Reagents | Temperature | Yield |

| Acetylation | Acetic Anhydride, Acetic Acid | 90°C | 83.13% |

| Nitration | Fuming HNO₃, H₂SO₄ | 0-5°C | 78.30% |

| Deprotection | HCl, Methanol | Reflux | ~73.55% (from acetamide)[4] |

Route B: Synthesis from 2,4-Difluoro-5-nitroaniline

This alternative route utilizes a nucleophilic aromatic substitution (SₙAr) reaction. The strong electron-withdrawing effect of the nitro group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of one of the fluorine atoms.

Principle and Rationale:

-

SₙAr Mechanism: The reaction proceeds via the addition of a nucleophile (methoxide ion) to the aromatic ring, forming a resonance-stabilized intermediate (Meisenheimer complex), followed by the elimination of a leaving group (fluoride ion).

-

Regioselectivity: The nitro group activates the positions ortho and para to it. In 2,4-difluoro-5-nitroaniline, the fluorine at the 4-position is para to the nitro group and is therefore highly activated and preferentially substituted by the methoxide.

Experimental Protocol: Nucleophilic Aromatic Substitution

-

Reaction Setup: Dissolve 2,4-difluoro-5-nitroaniline (1 equivalent) in anhydrous methanol.[4]

-

Nucleophile Addition: Add sodium methoxide (CH₃ONa) (1.2 equivalents) at room temperature.[4]

-

Reaction: Stir the mixture at room temperature for an extended period (e.g., 48 hours).[4]

-

Work-up: Add water to the reaction mixture and extract the product with a solvent like dichloromethane.[4]

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography.[4]

Data Summary: Nucleophilic Aromatic Substitution

| Starting Material | Nucleophile | Solvent | Yield | Reference |

| 2,4-difluoro-5-nitroaniline | Sodium Methoxide | Methanol | 87.6% | [4] |

Comparative Analysis of Synthetic Routes

| Feature | Route A (from 4-fluoro-2-methoxyaniline) | Route B (from 2,4-difluoro-5-nitroaniline) |

| Number of Steps | 1 (direct) or 3 (protected) | 1 |

| Key Transformation | Electrophilic Aromatic Substitution | Nucleophilic Aromatic Substitution |

| Reagents & Conditions | Strong acids, nitrating agents, low temperatures. | Basic conditions, room temperature. |

| Advantages | High yields are achievable. Starting material may be more readily available. | Generally a single-step, high-yielding reaction. Milder conditions (room temp). |

| Disadvantages | Direct nitration can lead to oxidation byproducts. The protected route adds two steps to the synthesis. | The starting material, 2,4-difluoro-5-nitroaniline, might be less common or more expensive. |

Conclusion

The synthesis of this compound can be effectively achieved through two primary pathways, each with distinct advantages and starting from different precursors. The choice of the most suitable route—be it the electrophilic nitration of 4-fluoro-2-methoxyaniline or the nucleophilic substitution of 2,4-difluoro-5-nitroaniline—will depend on a careful evaluation of starting material availability, process economics, and the desired scale of production. Both routes are well-documented and provide reliable methods for accessing this valuable pharmaceutical intermediate.

References

An In-Depth Technical Guide to the Electrophilic Nitration of 3-Fluoro-4-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

The electrophilic nitration of 3-fluoro-4-methoxyaniline is a critical transformation in synthetic organic chemistry, providing key intermediates for the development of pharmaceuticals and other biologically active molecules. This guide offers a comprehensive analysis of the reaction, delving into the mechanistic principles, regiochemical outcomes, and practical laboratory protocols. By understanding the interplay of the directing effects of the fluoro, methoxy, and amino substituents, researchers can optimize reaction conditions to achieve high yields and selectivity of the desired nitro isomers. This document serves as a technical resource, combining theoretical insights with actionable experimental procedures to empower scientists in their synthetic endeavors.

Introduction: Significance in Medicinal Chemistry

3-Fluoro-4-methoxyaniline is a valuable building block in the synthesis of various pharmaceutical compounds.[1] Its nitrated derivatives, in particular, serve as crucial precursors for the introduction of an amino group, which is a common pharmacophore in many drug molecules. The precise placement of the nitro group on the aromatic ring is paramount, as the resulting isomer can significantly impact the biological activity and pharmacokinetic properties of the final compound. For instance, compounds like 4-fluoro-2-methoxy-5-nitroaniline are key intermediates in the synthesis of potent kinase inhibitors used in cancer therapy.[2][3] Therefore, a thorough understanding of the factors governing the regioselectivity of the nitration of 3-fluoro-4-methoxyaniline is essential for the efficient and targeted synthesis of these important molecules.

Mechanistic Underpinnings: The Electrophilic Aromatic Substitution (EAS) Reaction

The nitration of an aromatic compound is a classic example of an electrophilic aromatic substitution (EAS) reaction.[4] The reaction proceeds through the attack of an electrophile, the nitronium ion (NO₂⁺), on the electron-rich aromatic ring. The nitronium ion is typically generated in situ by the reaction of concentrated nitric acid with a stronger acid, such as sulfuric acid.[4][5][6]

The overall mechanism can be summarized in three key steps:

-

Generation of the Electrophile: Nitric acid is protonated by sulfuric acid, followed by the loss of a water molecule to form the highly electrophilic nitronium ion.[6]

-

Nucleophilic Attack: The π electrons of the aromatic ring of 3-fluoro-4-methoxyaniline attack the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[7]

-

Deprotonation: A weak base, typically the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitrated product.[6]

Regioselectivity: The Directing Effects of Substituents

The position of nitration on the 3-fluoro-4-methoxyaniline ring is dictated by the directing effects of the existing substituents: the amino (-NH₂), methoxy (-OCH₃), and fluoro (-F) groups.[7][8][9][10]

-

Amino Group (-NH₂): The amino group is a powerful activating and ortho, para-directing group due to its strong +R (resonance) effect, where the lone pair of electrons on the nitrogen atom is delocalized into the aromatic ring.[11][12] This significantly increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack.[11][12]

-

Methoxy Group (-OCH₃): Similar to the amino group, the methoxy group is also an activating, ortho, para-director due to the +R effect of the lone pairs on the oxygen atom.[7]

-

Fluoro Group (-F): The fluoro group exhibits a dual nature. It is an electron-withdrawing group due to its high electronegativity (-I effect), which deactivates the ring towards electrophilic attack.[9] However, it also possesses a +R effect due to its lone pairs, which directs incoming electrophiles to the ortho and para positions.[9] For halogens, the inductive effect generally outweighs the resonance effect in terms of reactivity, making them deactivating groups, but the resonance effect still governs the regioselectivity.[9][10]

Synergistic and Competitive Effects:

The final regiochemical outcome is a result of the interplay of these directing effects. The powerful ortho, para-directing influence of the amino and methoxy groups will dominate. The primary positions for nitration will be those that are ortho or para to these activating groups.

dot digraph "Directing_Effects_on_3-Fluoro-4-methoxyaniline" { graph [rankdir="LR", splines=ortho, nodesep=0.5, size="7.6,5", dpi=100]; node [shape=record, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Node for the main molecule substituent [ label="{3-Fluoro-4-methoxyaniline|{ F | OCH₃ | NH₂}}", fillcolor="#F1F3F4", fontcolor="#202124" ];

// Nodes for directing effects ortho_para [label="Ortho, Para Directing\n(Activating)", fillcolor="#34A853", fontcolor="#FFFFFF"]; meta [label="Meta Directing\n(Deactivating)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Nodes for the substituents F [label="Fluoro (-F)", fillcolor="#FBBC05", fontcolor="#202124"]; OCH3 [label="Methoxy (-OCH₃)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NH2 [label="Amino (-NH₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NH3_plus [label="Anilinium (-NH₃⁺)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges connecting substituents to their directing effects F -> ortho_para [label="-I, +R\n(Deactivating o,p director)"]; OCH3 -> ortho_para [label="+R > -I"]; NH2 -> ortho_para [label="+R >> -I"]; NH3_plus -> meta [label="-I"];

// Grouping the substituents {rank=same; F; OCH3; NH2; NH3_plus} } caption: "Directing effects of substituents on 3-fluoro-4-methoxyaniline."

The Challenge of Direct Nitration and the Role of Protecting Groups

Direct nitration of anilines with a mixture of concentrated nitric and sulfuric acids can be problematic.[13] The strongly acidic conditions can lead to several undesirable side reactions:

-

Oxidation: The amino group is susceptible to oxidation by nitric acid, leading to the formation of tarry by-products and a decrease in the yield of the desired nitro product.[13][14]

-

Anilinium Ion Formation: The basic amino group can be protonated by the strong acid to form the anilinium ion (-NH₃⁺).[12][15][16][17][18] This positively charged group is strongly deactivating and a meta-director, leading to the formation of a significant amount of the meta-nitro isomer, which is often an undesired product.[5][12][15][16][17][19][20]

To circumvent these issues, the amino group is often protected prior to nitration.[5][11][21] Acetylation to form an acetanilide is a common and effective strategy.[11][22]

dot digraph "Aniline_Nitration_Strategy" { graph [splines=ortho, nodesep=0.6, size="7.6,5", dpi=100]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];